molecular formula C19H21NO2 B8339898 (-)-10,11-Dimethoxyaporphine

(-)-10,11-Dimethoxyaporphine

Cat. No. B8339898
M. Wt: 295.4 g/mol
InChI Key: HCXDSTXYBRCIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-10,11-Dimethoxyaporphine is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

10,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C19H21NO2/c1-20-10-9-12-5-4-6-14-17(12)15(20)11-13-7-8-16(21-2)19(22-3)18(13)14/h4-8,15H,9-11H2,1-3H3

InChI Key

HCXDSTXYBRCIQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 g. (-)-10,11-Dihydroxyaporphine are dissolved in 15 ml. dimethyl formamide. After the addition of 130 ml. toluene, the mixture is heated to 110° C. (bath temperature) and, within the course of 30 minutes, 25.6 ml. of a 1N methanolic solution of phenyl trimethyl ammonium hydroxide added thereto dropwise, with vigorous stirring and the simultaneous distilling off of the toluene/alcohol azeotrope. After completion of the addition, the bath temperature is gradually increased to 130° C. As soon as the temperature of the distillate passing over has reached 110°-111° C., a further 12.5 ml. of the above-described methylation solution are added thereto. The reaction mixture is subsequently heated under reflux for 1 hour and then worked up in a manner analogous to that described in Example 1, Variant A, to give (-)-10,11-dimethoxyaporphine in the form of a yellowish syrup which is purified chromatographically on basic aluminium oxide (activity stage III) using methylene chloride/petroleum ether (1:1 v/v) as elution agent, the yield being 1.555 g. (83% of theory); NMR spectrum (CDCl3) δ 2.5 (3H, s, N--CH3), 3.65 (3H,s, O--CH3), 3.83 (3H, s, O--CH3), 6.63-7.27 (4H, m), 8.1 (1H,dd, C--1--H) ppm.
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